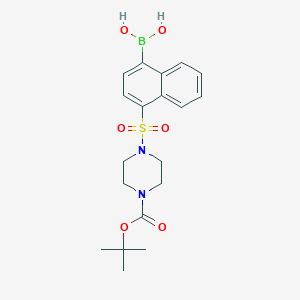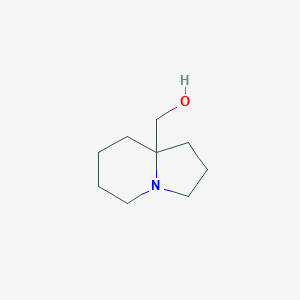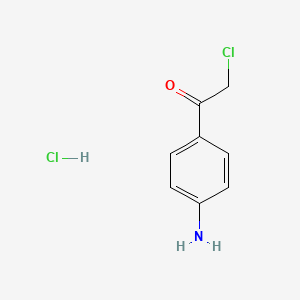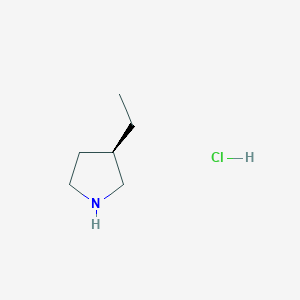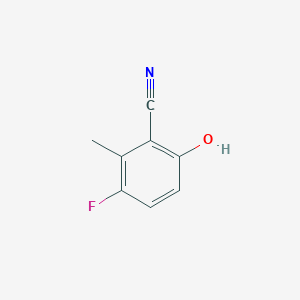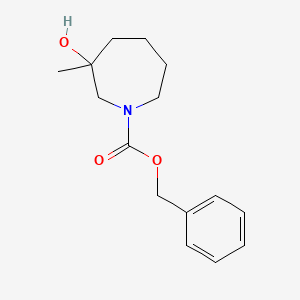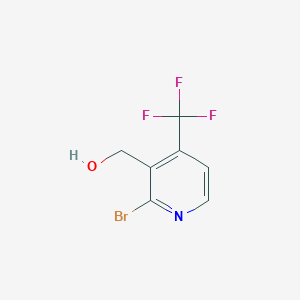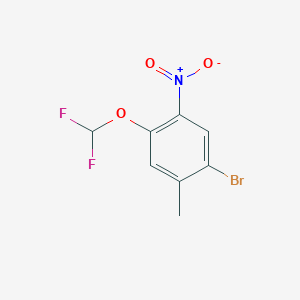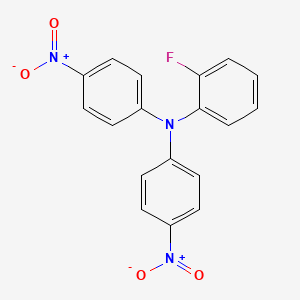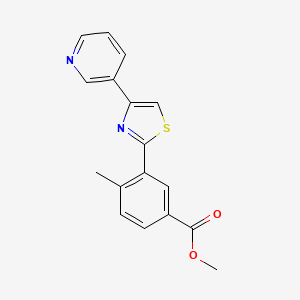
Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate” is an organic compound that is used as a pharmaceutical intermediate and in the manufacture of other compounds . It is a derivative of benzene and has two nitrogen atoms in its structure .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms present in the molecule, their connectivity, and the functional groups present .Physical And Chemical Properties Analysis
This compound is a colorless solid that is highly soluble in water and other organic solvents . Its boiling point is predicted to be 369.3±42.0 °C and its density is predicted to be 1.297±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Functionalized Isoxazoles : Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate derivatives have been utilized in the synthesis of highly functionalized isoxazoles. These derivatives serve as scaffolds for creating a variety of isoxazole-annulated heterocycles, demonstrating their versatility in organic synthesis (Ruano, Fajardo, & Martín, 2005).
Development of Anticancer Agents : Recent research has shown that compounds derived from methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate exhibit significant anticancer properties. These derivatives have been found to possess high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These properties make them useful in the development of new therapeutic agents (Tay et al., 2022).
Photophysical Properties Study : Studies have been conducted on methyl salicylate derivatives, including those related to methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate, to understand their photophysical properties. Such research is crucial in the field of photochemistry and for the development of optical materials (Yoon et al., 2019).
Liquid Crystal Research : This compound and its derivatives have been used in the study of supramolecular liquid crystals. The research explores the impact of different substituents on the formation and stability of liquid crystal phases, contributing to the understanding of material science and liquid crystal technology (Naoum, Fahmi, & Almllal, 2010).
Safety And Hazards
Orientations Futures
This compound has potential uses in the pharmaceutical and industrial sectors . It can be used as a starting material for synthesizing various organic molecules . Furthermore, it can be studied as a lead compound in the development of new drugs due to its broad range of chemical and biological properties .
Propriétés
IUPAC Name |
methyl 4-methyl-3-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-5-6-12(17(20)21-2)8-14(11)16-19-15(10-22-16)13-4-3-7-18-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPAVDAWESGSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=NC(=CS2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



